26RFa
Description
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H197N37O36/c1-65(2)49-84(157-107(182)70(10)146-125(200)104(71(11)167)164-100(175)62-144-124(199)103(132)68(7)8)109(184)142-61-99(174)149-92(63-165)122(197)159-85(50-66(3)4)116(191)145-69(9)106(181)150-81(41-43-101(176)177)114(189)155-82(42-44-102(178)179)115(190)158-86(51-67(5)6)117(192)161-90(56-94(130)169)110(185)143-60-98(173)148-88(55-75-37-39-76(168)40-38-75)118(193)162-91(57-95(131)170)121(196)154-79(35-25-47-138-126(134)135)112(187)152-78(34-22-24-46-129)111(186)151-77(33-21-23-45-128)108(183)141-58-96(171)140-59-97(172)147-87(53-73-29-17-13-18-30-73)119(194)163-93(64-166)123(198)160-89(54-74-31-19-14-20-32-74)120(195)153-80(36-26-48-139-127(136)137)113(188)156-83(105(133)180)52-72-27-15-12-16-28-72/h12-20,27-32,37-40,65-71,77-93,103-104,165-168H,21-26,33-36,41-64,128-129,132H2,1-11H3,(H2,130,169)(H2,131,170)(H2,133,180)(H,140,171)(H,141,183)(H,142,184)(H,143,185)(H,144,199)(H,145,191)(H,146,200)(H,147,172)(H,148,173)(H,149,174)(H,150,181)(H,151,186)(H,152,187)(H,153,195)(H,154,196)(H,155,189)(H,156,188)(H,157,182)(H,158,190)(H,159,197)(H,160,198)(H,161,192)(H,162,193)(H,163,194)(H,164,175)(H,176,177)(H,178,179)(H4,134,135,138)(H4,136,137,139)/t69-,70-,71+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,103-,104-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWYMHBRJDWMIS-AULSSRMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H197N37O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2818.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional SPPS for Full-Length this compound
The primary method for synthesizing this compound involves solid-phase peptide synthesis (SPPS) using a Rink amide 4-methylbenzhydrylamine resin. As described in studies, the full-length rat this compound (ASGPLGTLAEELSSYSRRKGGFSFRF-NH₂) is assembled stepwise on an automated peptide synthesizer, such as the Applied Biosystems 433-A model. The synthesis proceeds via Fmoc (fluorenylmethyloxycarbonyl) chemistry, with each amino acid coupling performed in dimethylformamide (DMF) using activating agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine). After chain assembly, the peptide-resin is cleaved using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane, and ethanedithiol to remove side-chain protecting groups.
Synthesis of this compound Fragments
Shorter bioactive fragments, such as this compound(1–16) (ASGPLGTLAEELSSYS) and this compound(20–26) (GGFSFRF-NH₂), are synthesized using analogous SPPS protocols. These fragments are critical for structure-activity relationship (SAR) studies, as the C-terminal heptapeptide (residues 20–26) is essential for receptor activation.
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude this compound is purified via RP-HPLC on a C18 column (e.g., Vydac 218TP1022) using a linear gradient of acetonitrile in 0.1% TFA. For example, human this compound is eluted at ~35% acetonitrile, achieving >99% purity. Analytical HPLC with UV detection at 214 nm confirms purity, while electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) validates molecular weights.
Table 1: Characterization Data for this compound and Analogues
Conformational Analysis
Circular dichroism (CD) spectroscopy and NMR are employed to study this compound’s secondary structure. Fluorinated analogues containing fluoro-olefin moieties exhibit α-helical stability in hydrophobic environments, as evidenced by CD spectra showing minima at 208 nm and 222 nm.
Structural Modifications for Enhanced Stability and Activity
Fluorinated Analogues
To improve metabolic stability, fluoro-olefin moieties are introduced as peptide bond surrogates. For instance, replacing the amide bond between Gly¹⁹ and Phe²⁰ with a fluoro-olefin group increases resistance to serum proteases, extending the half-life in human serum from 2 hours to >12 hours. These analogues retain agonist activity at the QRFPR receptor, with EC₅₀ values comparable to native this compound (1.2 nM vs. 0.8 nM).
Cyclic Disulfide-Bridged Analogues
Cyclization via disulfide bonds between cysteine substitutions at positions 22–26 enhances conformational rigidity. However, analogues like [Cys²²,²⁶]this compound(20–26) show reduced potency (EC₅₀ = 12 nM vs. 3.5 nM for native), indicating excessive rigidity may hinder receptor binding.
Point Substitutions in the C-Terminal Heptapeptide
Systematic alanine scanning reveals Phe²⁴ and Phe²⁶ as critical for QRFPR activation. Replacing Phe²⁴ with Ala reduces activity by 100-fold, while [D-Phe²⁶]this compound(20–26) retains full potency, suggesting stereochemical flexibility at this position.
Table 2: Activity of this compound Analogues at QRFPR
| Analogue | EC₅₀ (nM) | Relative Efficacy (%) | Source |
|---|---|---|---|
| Native this compound(20–26) | 3.5 | 100 | |
| [Ala²⁴]this compound(20–26) | 350 | 15 | |
| [D-Phe²⁶]this compound(20–26) | 4.1 | 98 | |
| [Cys²²,²⁶]this compound(20–26) | 12 | 45 |
Large-Scale Production and Challenges
Scale-Up Considerations
While SPPS is efficient for research-grade quantities (milligram to gram scales), industrial production requires optimized coupling cycles and cost-effective resins. Batchwise SPPS on a 0.5 mmol scale yields ~300 mg of pure this compound, with a total synthesis time of 48 hours.
Stability Issues
Native this compound degrades rapidly in serum due to proteolytic cleavage at Arg¹⁸-Lys¹⁹ and Ser¹⁶-Ser¹⁷ sites. Strategies to mitigate this include:
-
N-terminal acetylation : Reduces aminopeptidase attack.
-
D-amino acid substitutions : For example, [D-Ser¹⁷]this compound increases half-life to 8 hours.
Analytical and Functional Validation
Chemical Reactions Analysis
Types of Reactions
26RFa undergoes various chemical reactions, including:
Oxidation: The oxidation of methionine residues in this compound can occur under oxidative stress conditions.
Reduction: Reduction reactions can target disulfide bonds within the peptide, altering its conformation and activity.
Substitution: Point-substitution of phenylalanine residues in this compound has been studied to understand its structure-activity relationship.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid analogs, such as para-chloro phenylalanine.
Major Products Formed
Oxidation: Oxidized this compound with altered methionine residues.
Reduction: Reduced this compound with disrupted disulfide bonds.
Substitution: Modified this compound with substituted phenylalanine residues.
Scientific Research Applications
Glucose Homeostasis
26RFa plays a crucial role in regulating glucose levels in the body. Research indicates that it acts as an incretin, enhancing insulin sensitivity and promoting insulin secretion from pancreatic beta cells. In studies involving mice, intracerebroventricular administration of this compound resulted in significant antihyperglycemic effects, particularly during glucose tolerance tests. These effects are mediated through the G protein-coupled receptor GPR103, which is activated by this compound .
Energy Metabolism
The this compound/GPR103 system is implicated in energy homeostasis. It influences feeding behavior, thermogenesis, and lipogenesis. For instance, studies have shown that activation of GPR103 by this compound can stimulate appetite and increase food intake . Additionally, chronic administration of this compound has been associated with weight gain and increased fat mass in animal models .
Bone Formation
Emerging evidence suggests that this compound may also play a role in bone metabolism. The neuropeptide has been linked to the regulation of bone formation processes, indicating its potential therapeutic applications in osteoporosis and other bone-related disorders .
Nociceptive Transmission
Research indicates that this compound is involved in nociceptive (pain) pathways. Its interaction with GPR103 suggests a role in modulating pain perception, which could have implications for developing analgesic therapies .
Case Study 1: Glucose Regulation in Diabetic Patients
A clinical study explored the correlation between plasma levels of this compound and insulin in diabetic patients. The findings revealed elevated levels of this compound during oral glucose tolerance tests, suggesting its potential as a biomarker for glucose metabolism and insulin sensitivity .
Case Study 2: Obesity Treatment
In preclinical trials involving mice, administration of synthetic analogs of this compound demonstrated long-lasting orexigenic effects, highlighting its potential as a treatment for obesity by stimulating appetite through GPR103 activation .
Data Tables
Mechanism of Action
26RFa exerts its effects by binding to the pyroglutamylated RFamide peptide receptor (QRFPR). This interaction triggers intracellular signaling pathways, including the mobilization of intracellular calcium and the inhibition of cyclic adenosine monophosphate (cAMP) production . The activation of QRFPR by this compound influences various physiological processes, such as feeding behavior, energy expenditure, and glucose homeostasis .
Comparison with Similar Compounds
Comparison with Similar RFamide Peptides
The RFamide peptide family shares the C-terminal RF-amide motif but exhibits functional diversity. Key members include NPY , NPFF , PrRP , RFRP , and kisspeptin . Below is a comparative analysis:
Structural Similarities and Differences
- Shared Motif : The RF-amide moiety of this compound binds QRFPR similarly to how NPY’s RY-amide interacts with NPY1R, suggesting a conserved activation mechanism among Class A GPCRs .
- Divergence : While this compound and NPY share structural parallels in receptor binding, kisspeptin and PrRP exhibit distinct N-terminal sequences that confer receptor specificity .
Functional Overlap and Distinctions
- Feeding Behavior : this compound and NPY both stimulate appetite, but QRFP (43RFa), a longer form of this compound, exhibits 7-fold greater orexigenic potency than this compound itself .
- Reproductive Axis : this compound and kisspeptin both enhance luteinizing hormone (LH) secretion, but this compound’s effect is sex-dependent (stronger in females) .
Receptor Binding and Activation
- This compound-QRFPR Interaction : Cryo-EM studies reveal that this compound’s N-terminal α-helix interacts with QRFPR’s extracellular loops, while the C-terminal heptapeptide embeds into the transmembrane pocket . This binding mode is distinct from NPY-NPY1R but shares toggle-switch residue (W6.48) activation .
- Cross-Reactivity: this compound binds NPFF1/2R with nanomolar affinity, suggesting functional overlap with NPFF in pain modulation .
Structure-Activity Relationships (SAR) of this compound Analogues
The C-terminal heptapeptide (this compound(20–26)) retains full bioactivity, enabling SAR studies for drug design :
Key Modifications and Potency
- Critical Residues : Phe24 and Phe26 are sensitive to substitution, while Ser23 tolerates bulkier residues for improved receptor engagement .
- N-Terminal Truncation : Removing N-terminal residues (e.g., this compound(8–26)) reduces cardiovascular effects, indicating the N-terminal’s role in peripheral signaling .
Biological Activity
26RFa, also known as QRFP (pyroglutamylated RF-amide peptide), is a neuropeptide that plays a significant role in various physiological processes, particularly in the regulation of appetite, glucose homeostasis, and energy metabolism. It acts primarily through its receptor, GPR103, which is a G protein-coupled receptor (GPCR) involved in mediating the effects of this neuropeptide across multiple biological systems.
This compound is predominantly expressed in the hypothalamus and other brain regions associated with energy balance and feeding behavior. Research has demonstrated that this compound stimulates appetite by modulating the neuropeptide Y (NPY) and proopiomelanocortin (POMC) pathways in the arcuate nucleus of the hypothalamus. Specifically, it enhances NPY expression while inhibiting POMC neurons, leading to increased food intake. This orexigenic effect is further supported by studies showing that intracerebroventricular (i.c.v.) administration of this compound results in dose-dependent increases in food consumption in rodent models .
Table 1: Summary of Biological Effects of this compound
| Biological Activity | Mechanism/Effect |
|---|---|
| Appetite Stimulation | Increases NPY expression; decreases POMC expression; enhances food intake |
| Glucose Homeostasis | Enhances insulin sensitivity; stimulates insulin secretion from pancreatic β-cells |
| Energy Metabolism | Regulates thermogenesis and lipogenesis; involved in energy balance control |
| Reproductive Function | Up-regulates gonadotropic axis; influences puberty onset |
Appetite Regulation
The orexigenic activity of this compound has been well-documented. Studies indicate that this neuropeptide's administration leads to significant increases in body weight and fat mass, particularly when combined with high-fat diets. The mechanism involves the interplay between this compound and leptin, where this compound can antagonize leptin's effects on appetite regulation . Additionally, chronic administration studies show that 43RFa, a related peptide, exhibits even stronger appetite-stimulating effects than this compound .
Glucose Homeostasis
Recent findings reveal that this compound plays a crucial role in glucose metabolism. In humans, plasma levels of this compound correlate positively with insulin levels, particularly in obese individuals and those with type 2 diabetes. During oral glucose tolerance tests, circulating levels of this compound increase significantly, suggesting its involvement in glucose regulation . Experimental data indicate that this compound can mitigate glucose-induced hyperglycemia, enhancing insulin sensitivity and promoting insulin secretion from pancreatic β-cells via direct action on GPR103 .
Case Studies
- Obesity and Insulin Sensitivity : A clinical study involving obese participants showed elevated plasma levels of this compound correlated with higher insulin levels. This suggests that targeting the this compound/GPR103 pathway could be beneficial for managing obesity-related insulin resistance .
- Feeding Behavior Modulation : In a controlled experiment with fasted mice, administration of this compound resulted in increased food intake and upregulation of its precursor mRNA in the hypothalamus, indicating its role as a key regulator of feeding behavior under energy deficit conditions .
Q & A
Basic Research Questions
Q. What are the structural and functional characteristics of 26RFa and its receptor GPR103?
- Structure : this compound is a 26-amino acid neuropeptide belonging to the RFamide family, with a conserved C-terminal heptapeptide (GGFSFRF-NH₂) critical for receptor activation . Its precursor protein also encodes the longer isoform 43RFa, which shares high affinity for GPR103 .
- Receptor : GPR103 is a Gi/s/q-coupled GPCR with 52% homology to NPFF2. Binding studies reveal specificity for this compound/43RFa over other RFamide peptides .
- Methodology : Structural insights derive from mass spectrometry, alanine/D-amino acid substitution studies, and in vitro calcium mobilization assays in GPR103-transfected cells .
Q. What physiological roles does this compound play in energy homeostasis and glucose regulation?
- Feeding Behavior : Central administration of this compound stimulates food intake in rodents, particularly under high-fat diet (HFD) conditions. Hypothalamic expression (VMH, LHA, Arc nuclei) correlates with orexigenic effects .
- Glucose Homeostasis : this compound acts as an incretin, enhancing insulin secretion and sensitivity. Oral glucose triggers intestinal this compound release in mice and humans, reducing hyperglycemia .
- Methodology : Key techniques include oral glucose tolerance tests (OGTT), radioimmunoassays for plasma this compound, and immunohistochemistry for tissue distribution .
Q. Where is this compound expressed in the CNS and peripheral tissues?
- CNS : Hypothalamic nuclei (VMH, LHA, Arc) involved in feeding behavior; brainstem regions linked to pain processing .
- Peripheral : Abundant in gut enterocytes, pancreatic β-cells, and gastric glands. Co-localization with GPR103 in these tissues supports endocrine/paracrine signaling .
Advanced Research Questions
Q. How can experimental models address contradictions in this compound’s role in obesity and diabetes?
- Paradox : In HFD-induced obese mice, hypothalamic this compound expression increases, yet peripheral resistance occurs due to GPR103 downregulation in pancreatic islets and insulin-sensitive tissues .
- Resolution : Use conditional knockout models to dissect central vs. peripheral effects. Monitor temporal changes in receptor expression and peptide release kinetics during HFD progression .
- Data Conflict : While this compound stimulates feeding in lean rodents, its orexigenic effect diminishes in obesity, suggesting compensatory mechanisms .
Q. What structural modifications enhance this compound’s potency and selectivity for GPR103?
- Key Modifications :
- Phe²² substitution with constrained residues (e.g., 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) improves receptor activation .
- Para-chloro substitutions at Phe²⁴/Phe²⁶ increase agonist potency .
| Analog | EC₅₀ (nM) | Reference |
|---|---|---|
| This compound(20–26) | 18.3 | |
| [Nva²³]this compound(20–26) | 6.7 | |
| [2Nal²⁶]this compound(20–26) | 18.9 |
Q. What methodological challenges hinder elucidation of this compound-GPR103 signaling mechanisms?
- Structural Data Gap : Lack of cryo-EM or X-ray structures for GPR103 limits rational drug design .
- Receptor Specificity : this compound binds NPFF2 in addition to GPR103, complicating in vivo data interpretation .
- Tools : Develop selective antagonists (e.g., Pyrrolo[2,3-c]pyridine) and conditional knockout models to isolate receptor-specific effects .
Q. How does this compound’s incretin-like activity differ between murine and human models?
- Murine Data : this compound potentiates glucose-stimulated insulin secretion (GSIS) in MIN6 β-cells and reduces hyperglycemia in OGTT .
- Human Data : Plasma this compound correlates with BMI and insulin resistance in obese patients. However, its postprandial release kinetics are blunted compared to mice .
- Methodology : Cross-species comparisons using primary human islets and longitudinal clinical cohorts to validate translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
